molecular formula C11H12Cl2O3 B14039609 Methyl 2,6-dichloro-3-isopropoxybenzoate

Methyl 2,6-dichloro-3-isopropoxybenzoate

Cat. No.: B14039609
M. Wt: 263.11 g/mol
InChI Key: DUTUEDBIHLGNON-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-3-isopropoxybenzoate is an organic compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.11 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-3-isopropoxybenzoate typically involves the esterification of 2,6-dichloro-3-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-3-isopropoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions with water.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 2,6-dichloro-3-isopropoxybenzoic acid.

    Reduction: 2,6-dichloro-3-isopropoxybenzyl alcohol.

    Hydrolysis: 2,6-dichloro-3-isopropoxybenzoic acid and methanol.

Scientific Research Applications

Methyl 2,6-dichloro-3-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-3-isopropoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dichlorobenzoate: Lacks the isopropoxy group.

    Methyl 3-isopropoxybenzoate: Lacks the chlorine atoms.

    Methyl 2,6-dichloro-4-methoxybenzoate: Has a methoxy group instead of an isopropoxy group.

Uniqueness

Methyl 2,6-dichloro-3-isopropoxybenzoate is unique due to the combination of chlorine atoms and an isopropoxy group on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

methyl 2,6-dichloro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12Cl2O3/c1-6(2)16-8-5-4-7(12)9(10(8)13)11(14)15-3/h4-6H,1-3H3

InChI Key

DUTUEDBIHLGNON-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl

Origin of Product

United States

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